5-Bromo-4-butylpyrimidine
Overview
Description
5-Bromo-4-butylpyrimidine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a butyl group at the 4-position of the pyrimidine ring makes this compound unique. It is primarily used in chemical research and synthesis due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-butylpyrimidine typically involves the bromination of 4-butylpyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction is carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-butylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The butyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxide salts in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Scientific Research Applications
5-Bromo-4-butylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-4-butylpyrimidine involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butyl group can influence the compound’s lipophilicity and membrane permeability. These properties make it a valuable tool in studying enzyme inhibition and receptor binding .
Comparison with Similar Compounds
5-Bromo-4-ethylpyrimidine: Similar structure but with an ethyl group instead of a butyl group.
5-Bromo-4-(tert-butyl)pyrimidine: Contains a tert-butyl group, which provides steric hindrance and different reactivity.
4-Butylpyrimidine: Lacks the bromine atom, resulting in different chemical properties and reactivity
Uniqueness: 5-Bromo-4-butylpyrimidine is unique due to the combination of the bromine atom and the butyl group, which imparts distinct reactivity and physical properties. This makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
5-bromo-4-butylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-3-4-8-7(9)5-10-6-11-8/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPITUMEHNOXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650033 | |
Record name | 5-Bromo-4-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4595-64-6 | |
Record name | 5-Bromo-4-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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